2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid
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Overview
Description
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is known for its unique structure, which includes a pyrrolidinone ring attached to a phenoxyacetic acid moiety. This compound is used in various research and industrial applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It has been suggested that the compound may be involved in the preparation of pyrazolopyridines as pde4b inhibitors
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid
- (2-oxopyrrolidin-1-yl)acetic acid
Uniqueness
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-5-2-6-13(11)9-3-1-4-10(7-9)17-8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGZHMDHVIKYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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